An In-depth Technical Guide to the Physicochemical Properties of Cytidine Hemisulfate
An In-depth Technical Guide to the Physicochemical Properties of Cytidine Hemisulfate
Introduction: The Significance of Cytidine Hemisulfate in Pharmaceutical Development
Cytidine, a pyrimidine nucleoside, is a fundamental component of ribonucleic acid (RNA) and a key player in various cellular metabolic pathways.[1] Its derivatives are the cornerstone of numerous antiviral and anticancer therapies.[2] In the pharmaceutical industry, precise control over the physical and chemical properties of active pharmaceutical ingredients (APIs) is paramount for ensuring drug product quality, stability, and bioavailability. The salt form of an API is often selected to optimize these characteristics. Cytidine hemisulfate, a salt form of cytidine, offers distinct advantages in terms of its physicochemical properties, making it a subject of considerable interest for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the core physicochemical properties of cytidine hemisulfate, supported by experimental data and established scientific principles.
Chemical Identity and Structure
Cytidine hemisulfate is the salt formed between two molecules of cytidine and one molecule of sulfuric acid. This 2:1 stoichiometry is crucial for its chemical identity and is reflected in its nomenclature and chemical formula.
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Chemical Name: bis(4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one);sulfuric acid[3]
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Synonyms: Cytidine sulfate (2:1) (salt), Cytosine β-D-riboside hemisulfate salt[4]
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CAS Number: 6018-48-0[4]
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Molecular Formula: C₉H₁₃N₃O₅·½H₂SO₄[4]
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Molecular Weight: 292.26 g/mol [4]
The formation of the hemisulfate salt is a direct consequence of the basicity of the cytidine molecule. The primary site of protonation on the cytidine molecule is the N3 position of the cytosine ring, which has a pKa of approximately 4.2.[5][6] This nitrogen atom readily accepts a proton from sulfuric acid, leading to the formation of a stable salt.
Spectroscopic and Physicochemical Properties
A thorough understanding of the spectroscopic and physicochemical properties of cytidine hemisulfate is essential for its identification, characterization, and formulation development.
Spectroscopic Analysis
Spectroscopic techniques provide a fingerprint of the molecule, confirming its identity and providing insights into its structure.
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¹H NMR Spectroscopy: The proton NMR spectrum of cytidine provides characteristic signals for the protons on the ribose sugar and the cytosine base. In D₂O, the anomeric proton (H1') of the ribose typically appears as a doublet around 5.9 ppm. The H5 and H6 protons of the cytosine ring appear as doublets around 6.0 and 7.8 ppm, respectively. The remaining ribose protons resonate between 3.8 and 4.3 ppm.[7]
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Infrared (IR) Spectroscopy: The IR spectrum of cytidine hemisulfate exhibits characteristic absorption bands corresponding to its functional groups. Key peaks include a broad band in the 3200-3550 cm⁻¹ region, indicative of O-H and N-H stretching vibrations, and a strong, sharp peak around 1715 cm⁻¹, characteristic of the C=O stretch in the pyrimidine ring.[8] The presence of the sulfate ion will also contribute to specific bands in the fingerprint region.
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UV-Vis Spectroscopy: In aqueous solutions, cytidine hemisulfate exhibits a maximum absorption wavelength (λmax) of approximately 274 nm.[9] This property is the basis for a common and straightforward method for its quantification.
Core Physicochemical Data
The following table summarizes the key physicochemical properties of cytidine hemisulfate, which are critical for its handling, processing, and formulation.
| Property | Value | Source |
| Melting Point | Decomposes around 226 °C | [2] |
| Solubility in Water | Increases with temperature (e.g., ~87.3 g/L at 278.15 K) | [2] |
| Solubility in Organic Solvents | Sparingly soluble in ethanol. The solubility decreases significantly as the proportion of ethanol in water-ethanol mixtures increases. | [2][10] |
| Hygroscopicity | Low; stable under relative humidity of 0–95% | [9] |
| Crystal Form | Studies have identified a single, stable crystal form. | [2] |
Solubility Profile and Crystallization
The solubility of cytidine hemisulfate is a critical parameter influencing its dissolution rate and bioavailability. It exhibits a strong temperature-dependent solubility in water, which is a key consideration for crystallization processes.
Aqueous Solubility
The solubility of cytidine hemisulfate in pure water increases significantly with rising temperature.[2] This positive correlation indicates that cooling crystallization is a viable method for its purification and isolation. At 278.15 K (5 °C), the solubility is approximately 87.3 g/L, which is still considerable and can impact the yield of cooling crystallization.[2]
Solubility in Binary Solvents
In water-ethanol binary solvent systems, the solubility of cytidine hemisulfate decreases as the mole fraction of ethanol increases.[2] This property makes ethanol an effective antisolvent for crystallization, leading to higher yields compared to cooling crystallization alone.
Crystallization Methodologies
The choice of crystallization method significantly impacts the crystal size, morphology, and purity of cytidine hemisulfate.
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Cooling Crystallization: This method leverages the temperature-dependent solubility of the compound in a single solvent, typically water.
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Antisolvent Crystallization: This technique involves the addition of a solvent in which the compound is poorly soluble (the antisolvent, e.g., ethanol) to a solution of the compound, inducing precipitation.
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Coupling Crystallization: A combination of cooling and antisolvent addition can be employed to optimize crystal properties and yield.
The following diagram illustrates a general workflow for the crystallization of cytidine hemisulfate.
Caption: General workflow for the crystallization of cytidine hemisulfate.
Stability and Storage
The stability of cytidine hemisulfate under various environmental conditions is a critical factor for its shelf-life and the integrity of the final drug product.
Thermal Stability
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) have shown that cytidine hemisulfate is thermally stable up to approximately 224 °C.[2] Above this temperature, it undergoes decomposition. The absence of weight loss before this point indicates that the crystalline form is anhydrous.[2]
Humidity Stability (Hygroscopicity)
Dynamic vapor sorption (DVS) analysis has demonstrated that cytidine hemisulfate is non-hygroscopic. It exhibits minimal weight change (within ±0.01%) when exposed to a relative humidity range of 0-95%.[9] This low hygroscopicity is a significant advantage for handling, storage, and formulation, as it minimizes issues related to moisture-induced degradation, clumping, and changes in dissolution behavior.
Recommended Storage Conditions
Based on its stability profile, cytidine hemisulfate should be stored in a well-closed container, protected from light, at controlled room temperature. Its low hygroscopicity simplifies storage requirements compared to more moisture-sensitive compounds.
Analytical Methodologies
Robust analytical methods are essential for the quality control of cytidine hemisulfate, including identity confirmation, purity assessment, and quantification.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful and versatile technique for the analysis of cytidine hemisulfate. Several methods have been developed for the separation and quantification of cytidine.
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Reversed-Phase HPLC: This is a common approach where a nonpolar stationary phase is used with a polar mobile phase. The retention of cytidine can be modulated by adjusting the mobile phase composition, such as the ratio of acetonitrile or methanol to an aqueous buffer.[11]
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Hydrogen Bonding-Based HPLC: Specialized columns that facilitate separation based on hydrogen bonding interactions can also be effectively used for the analysis of polar compounds like cytidine.[12][13]
The following diagram outlines a typical workflow for the HPLC analysis of cytidine hemisulfate.
Caption: A typical workflow for the HPLC analysis of cytidine hemisulfate.
Spectroscopic Methods
As mentioned previously, UV-Vis spectroscopy is a simple and rapid method for the quantification of cytidine hemisulfate, based on its absorbance at its λmax.
Experimental Protocols
This section provides an overview of the experimental protocols for the characterization of key physicochemical properties of cytidine hemisulfate, based on established methodologies.
Determination of Aqueous Solubility
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Apparatus: Jacketed glass vessel with a magnetic stirrer, a constant temperature water bath, and a filtration system.
-
Procedure:
-
Add an excess amount of cytidine hemisulfate to a known volume of deionized water in the jacketed vessel.
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Equilibrate the system at a specific temperature using the water bath while stirring continuously.
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After reaching equilibrium (typically after several hours), stop stirring and allow the undissolved solid to settle.
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Withdraw a known volume of the supernatant through a filter (e.g., 0.45 µm) to remove any undissolved particles.
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Dilute the filtrate with a known volume of deionized water.
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Measure the absorbance of the diluted solution using a UV-Vis spectrophotometer at the λmax of cytidine hemisulfate.
-
Calculate the concentration of the original solution using a pre-established calibration curve.
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Repeat the procedure at different temperatures to determine the temperature-dependent solubility profile.
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Thermal Analysis (TGA/DSC)
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Apparatus: A simultaneous thermal analyzer (TGA/DSC).
-
Procedure:
-
Accurately weigh a small amount of the cytidine hemisulfate sample (typically 2-5 mg) into an aluminum pan.
-
Place the sample pan and a reference pan in the instrument.
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Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
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Record the weight loss as a function of temperature (TGA) and the heat flow as a function of temperature (DSC).
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Analyze the resulting thermograms to determine the onset of decomposition and any thermal events.
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Conclusion
Cytidine hemisulfate presents a favorable profile of physicochemical properties for pharmaceutical development. Its well-defined crystalline structure, good aqueous solubility that is tunable with temperature and co-solvents, and excellent thermal and humidity stability make it a robust and reliable salt form. A comprehensive understanding of these properties, as detailed in this guide, is essential for the rational design of efficient manufacturing processes, stable formulations, and high-quality drug products. The analytical methodologies described herein provide the necessary tools for ensuring the consistent quality and performance of cytidine hemisulfate throughout the drug development lifecycle.
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